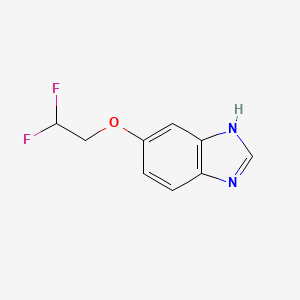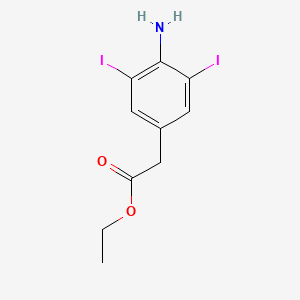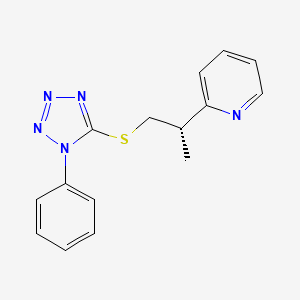
1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound that features a quinoline core substituted with a fluorobenzoyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the reaction of 2-fluorobenzoyl chloride with 1,2-dihydroquinoline-2-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted benzoyl derivatives with different nucleophiles.
Aplicaciones Científicas De Investigación
1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the quinoline core can interact with nucleic acids or proteins. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
- 2-Fluorobenzoyl chloride
- 2-Chlorobenzoyl chloride
- 2-Bromobenzoyl chloride
Comparison: 1-(2-Fluorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to the presence of both the fluorobenzoyl and carbonitrile groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity due to the synergistic effects of its substituents.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H11FN2O |
|---|---|
Peso molecular |
278.28 g/mol |
Nombre IUPAC |
1-(2-fluorobenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C17H11FN2O/c18-15-7-3-2-6-14(15)17(21)20-13(11-19)10-9-12-5-1-4-8-16(12)20/h1-10,13H |
Clave InChI |
JRGWRCHLNJAVGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CC=C3F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



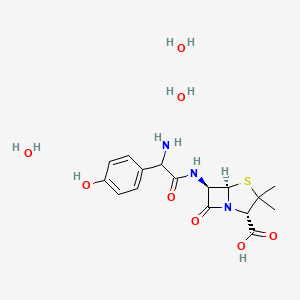
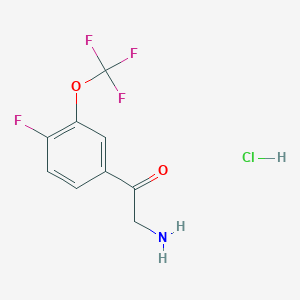
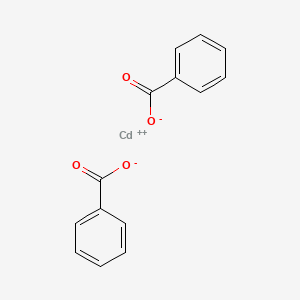
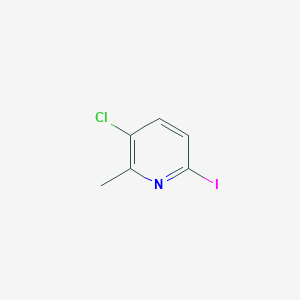
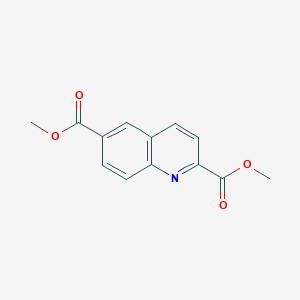
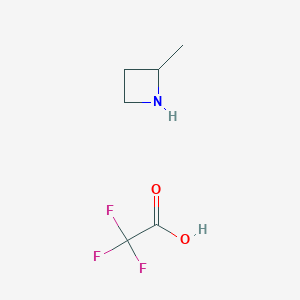
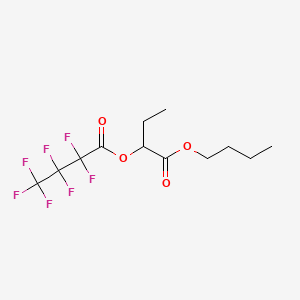

![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)
